Ac-Tyr-Nhnh2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

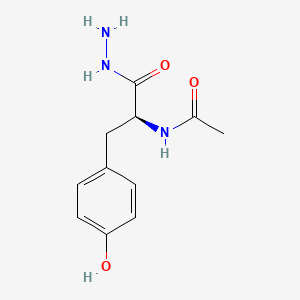

N-acetyl-L-tyrosine hydrazide, commonly referred to as Ac-Tyr-Nhnh2, is a derivative of the amino acid tyrosine

Mechanism of Action

Target of Action

Ac-Tyr-Nhnh2, also known as N-acetyl-L-tyrosine hydrazide , is a synthetic peptide that has been studied for its interaction with various enzymes. The primary target of this compound is the enzyme pepsin . Pepsin is a protease that breaks down proteins into smaller peptides in the stomach, playing a crucial role in the digestive process.

Mode of Action

This compound interacts with pepsin through a process of hydrolysis and transpeptidation . Hydrolysis involves the breaking of a bond in a molecule using water, while transpeptidation is a chemical reaction that results in the transfer of an amino acid residue from one peptide to another. The mode of action of pepsin on this compound has been studied, revealing that in addition to hydrolysis at a peptide bond, the substrates are subjected to a transpeptidation reaction .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of tyrosine, an aromatic amino acid. Tyrosine can be synthesized via two alternative routes by a key regulatory TyrA family enzyme, prephenate or arogenate dehydrogenase . The molecular foundation underlying the evolution of the alternative Tyr pathway is currently unknown .

Pharmacokinetics

A study has calculated the coefficients of the permeation of this compound through a lipid bilayer, which is a crucial aspect of its bioavailability .

Result of Action

Given its interaction with pepsin, it can be inferred that this compound may influence protein digestion and the synthesis of tyrosine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of pepsin, and thus the interaction between pepsin and this compound . Furthermore, the permeation of this compound through a lipid bilayer can be influenced by factors such as temperature and the presence of other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of N-acetyl-L-tyrosine with hydrazine hydrate in the presence of ethanol . The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for Ac-Tyr-Nhnh2 are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ac-Tyr-Nhnh2 undergoes various chemical reactions, including:

Oxidation: The phenolic group in the tyrosine moiety can be oxidized under specific conditions.

Reduction: The hydrazide group can participate in reduction reactions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to quinone derivatives, while substitution reactions can yield various substituted hydrazides.

Scientific Research Applications

Ac-Tyr-Nhnh2 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: this compound is investigated for its potential therapeutic applications, including its role in drug design and development.

Industry: The compound finds use in the production of specialized chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

N-acetyl-L-tyrosine: Similar in structure but lacks the hydrazide group.

L-tyrosine hydrazide: Similar but lacks the acetyl group.

N-acetyl-L-phenylalanine hydrazide: Similar but with a phenylalanine moiety instead of tyrosine.

Uniqueness

Ac-Tyr-Nhnh2 is unique due to the presence of both the acetyl and hydrazide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .

Biological Activity

Ac-Tyr-Nhnh2, also known as N-acetyl-L-tyrosine hydrazide, is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H15N3O3 and features both an acetyl group and a hydrazide functional group, which contribute to its reactivity and biological interactions. The compound is synthesized through the reaction of N-acetyl-L-tyrosine with hydrazine hydrate in ethanol under controlled conditions.

Target Interactions

This compound primarily interacts with pepsin, an enzyme involved in protein digestion. The interaction occurs through hydrolysis and transpeptidation processes, influencing protein structure and function.

Biochemical Pathways

The compound affects the synthesis of tyrosine, an essential amino acid, via pathways regulated by enzymes such as prephenate or arogenate dehydrogenase. This modulation can impact various physiological processes where tyrosine is a precursor.

Pharmacokinetics

Research has indicated that this compound's permeation coefficients through lipid bilayers have been calculated, providing insights into its bioavailability and potential therapeutic applications.

Biological Activity

This compound exhibits several biological activities:

- Protein Digestion : By interacting with pepsin, it may enhance or inhibit protein digestion depending on environmental conditions such as pH.

- Antioxidant Activity : The phenolic group in the tyrosine moiety can participate in redox reactions, suggesting potential antioxidant properties.

- Therapeutic Potential : Investigations are ongoing regarding its role in drug design, particularly for conditions related to tyrosine metabolism.

Research Applications

This compound is utilized across various fields:

- Chemistry : As a building block for synthesizing more complex molecules.

- Biology : In studies involving protein structure/function relationships using techniques like UV-Vis spectroscopy.

- Medicine : Explored for potential therapeutic applications, including neuroprotective effects related to Parkinson’s disease due to its structural similarity to biologically active peptides .

Case Studies

Several studies highlight the biological relevance of this compound:

- Protein Interaction Studies : Research demonstrated that this compound can stabilize protein structures in various pH environments, influencing enzyme activity.

- Antioxidant Studies : A study showed that derivatives of this compound exhibited significant free radical scavenging activity in vitro, suggesting potential applications in oxidative stress-related disorders .

- Neuroprotective Effects : Investigations into acetylated peptides similar to this compound have indicated protective effects against neurodegenerative diseases by modulating tyrosine phosphorylation pathways .

Comparative Analysis

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Acetyl + Hydrazide groups | Protein digestion modulation |

| N-acetyl-L-tyrosine | Acetyl group only | Limited interaction with pepsin |

| L-tyrosine hydrazide | Hydrazide group only | Similar but less potent |

Properties

IUPAC Name |

N-[(2S)-1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-7(15)13-10(11(17)14-12)6-8-2-4-9(16)5-3-8/h2-5,10,16H,6,12H2,1H3,(H,13,15)(H,14,17)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZZRSWETKBGET-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.